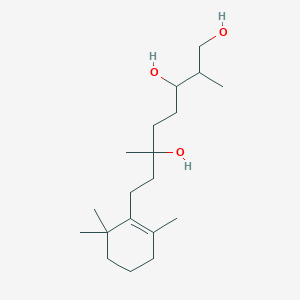
N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amide functional group attached to a phenylalanine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide typically involves the reaction of 3-ethylphenylamine with 2-methylphenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide can undergo oxidation reactions, particularly at the benzylic position of the ethyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of N-alkylated amides
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can be used as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including its ability to modulate biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.
Comparación Con Compuestos Similares
N-(3-Ethylphenyl)-4-fluorobenzamide: This compound shares a similar structural framework but differs in the substitution pattern on the benzene ring.
N-(1-Naphthyl)-N’-(3-ethylphenyl)-N’-methylguanidine: This compound is a guanidine derivative with similar pharmacological properties.
Uniqueness: N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide is unique due to its specific substitution pattern and the presence of both ethyl and phenylalanine moieties
Propiedades
Número CAS |
90304-74-8 |
|---|---|
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-anilino-N-(3-ethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C18H22N2O/c1-4-14-9-8-12-16(13-14)19-17(21)18(2,3)20-15-10-6-5-7-11-15/h5-13,20H,4H2,1-3H3,(H,19,21) |
Clave InChI |
QWPKPVVIGGSFIX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


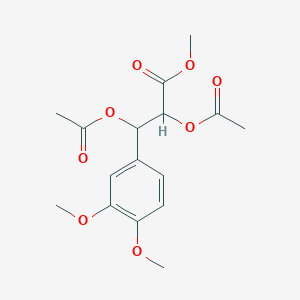
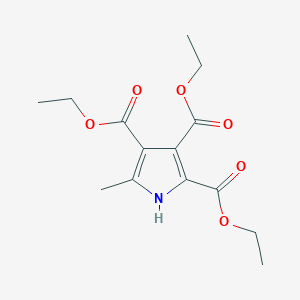
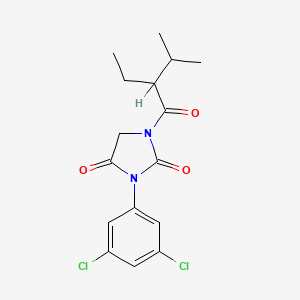
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)


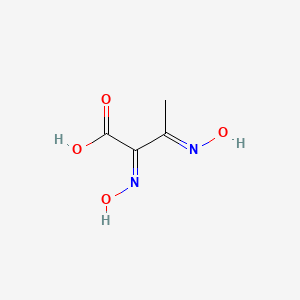
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
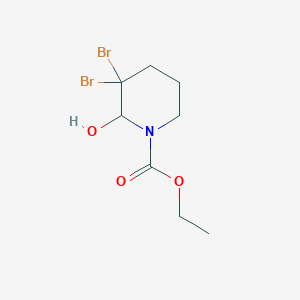
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)

![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
